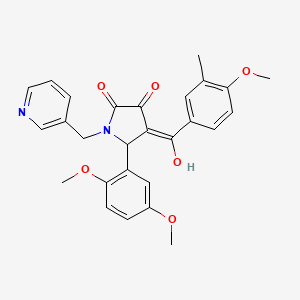
N~4~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as Bupivacaine, is a local anesthetic drug used for pain management in various medical procedures. It belongs to the class of amide-type local anesthetics and is widely used due to its high potency and long-lasting effect.
Mecanismo De Acción
Bupivacaine works by blocking the sodium channels in nerve fibers, preventing the transmission of pain signals to the brain. It has a high affinity for the inactivated state of sodium channels, which allows it to produce a long-lasting effect. Bupivacaine also affects the potassium channels, leading to membrane hyperpolarization and decreased excitability of nerve fibers.
Biochemical and Physiological Effects:
Bupivacaine has both local and systemic effects. Locally, it produces a reversible loss of sensation and motor function in the area of administration. Systemically, it can cause cardiovascular and central nervous system effects. Bupivacaine can cause hypotension, bradycardia, and cardiac arrest if administered intravenously or in high doses. It can also cause central nervous system toxicity, leading to seizures, respiratory depression, and coma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bupivacaine has several advantages for lab experiments, such as its high potency, long-lasting effect, and reversible action. It is also widely available and relatively inexpensive. However, it has some limitations, such as its potential for systemic toxicity and the need for careful dosing and administration. Bupivacaine may also interfere with some experimental outcomes, such as muscle function and nerve conduction.
Direcciones Futuras
There are several future directions for Bupivacaine research, such as investigating its pharmacokinetics and pharmacodynamics in different patient populations, developing new formulations for targeted delivery, and exploring its potential for non-analgesic effects, such as anti-inflammatory and anti-tumor activity. Bupivacaine may also be used in combination with other drugs or therapies to enhance its efficacy and reduce its side effects.
Conclusion:
Bupivacaine is a potent local anesthetic drug with a long history of use in pain management. It has several advantages and limitations for scientific research, and its mechanism of action and physiological effects have been extensively studied. Bupivacaine has a promising future in various fields of research, and its potential for new applications and combinations warrants further investigation.
Métodos De Síntesis
Bupivacaine is synthesized by reacting 4-butylbenzoyl chloride with N,N-dimethylpiperidine in the presence of a base, followed by acidification and recrystallization. The synthesis of Bupivacaine is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity product.
Aplicaciones Científicas De Investigación
Bupivacaine is widely used in scientific research for its potent analgesic effects. It is commonly used in animal models to study pain pathways and pain management strategies. Bupivacaine is also used in clinical research to investigate its efficacy and safety in various medical procedures, such as epidural anesthesia, peripheral nerve block, and local infiltration anesthesia.
Propiedades
IUPAC Name |
4-N-(4-butylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-5-6-15-7-9-17(10-8-15)20-18(23)16-11-13-22(14-12-16)19(24)21(2)3/h7-10,16H,4-6,11-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSPWCLIQGAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-3-yl)ethanone](/img/structure/B5465198.png)

![4-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5465212.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5465223.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5465234.png)

![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465247.png)
![{1-(4-methoxypyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5465249.png)
![1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5465257.png)

![1'-(cyclopropylcarbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5465262.png)
![4-benzyl-3-ethyl-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5465267.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5465268.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5465281.png)